molecular formula C17H21NO3 B13032808 Methyl (S)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Methyl (S)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Cat. No.: B13032808
M. Wt: 287.35 g/mol
InChI Key: GFRCEQOUHQMDPF-QGZVFWFLSA-N
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Description

Methyl (S)-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a naphthalene ring fused with a piperidine ring, making it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the formation of the spirocyclic structure can be achieved through the reaction of a naphthalene derivative with a piperidine derivative in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactions and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl (S)-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and derivatives of piperidine and naphthalene. Examples include:

Uniqueness

What sets Methyl (S)-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate apart is its specific spirocyclic structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

methyl (6S)-1'-methyl-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate

InChI

InChI=1S/C17H21NO3/c1-18-9-3-7-17(16(18)20)8-6-12-10-13(15(19)21-2)4-5-14(12)11-17/h4-5,10H,3,6-9,11H2,1-2H3/t17-/m1/s1

InChI Key

GFRCEQOUHQMDPF-QGZVFWFLSA-N

Isomeric SMILES

CN1CCC[C@@]2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)OC

Canonical SMILES

CN1CCCC2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)OC

Origin of Product

United States

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